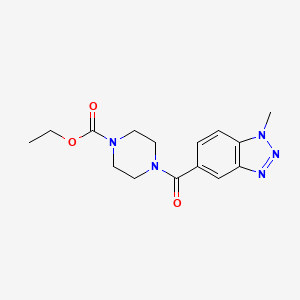
Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate is a compound that features a benzotriazole moiety, which is known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives have exhibited properties such as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The piperazine moiety is also frequently found in biologically active compounds due to its impact on the physicochemical properties of the final molecule .
Preparation Methods
The synthesis of Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of 1-methylbenzotriazole with piperazine and ethyl chloroformate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or piperazine moieties are replaced by other functional groups.
Scientific Research Applications
Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound finds applications in the development of materials for solar cells, corrosion inhibitors, and UV filters
Mechanism of Action
The mechanism of action of Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit significant biological activities, including antitubercular and anticancer properties.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities with benzotriazole derivatives.
Imidazole derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
The uniqueness of this compound lies in its combination of the benzotriazole and piperazine moieties, which endow it with a broad spectrum of biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-(1-methylbenzotriazole-5-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-23-15(22)20-8-6-19(7-9-20)14(21)11-4-5-13-12(10-11)16-17-18(13)2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTABFULLPNMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














